Product packaging for Brevione B(Cat. No.:)

Brevione B

Cat. No.: B1248789
M. Wt: 424.6 g/mol
InChI Key: BYXZSSYEJYOJRF-YJHFSHLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brevione B is a meroterpenoid natural product first isolated from the fungus Penicillium sp. and structurally classified as a spiroditerpenoid . This compound is recognized as a potent allelopathic agent, meaning it inhibits the growth and development of other plants, offering significant research value for studying biochemical interactions in agriculture and ecology . Its unique structural features and bioactivity make it a compelling target for total synthesis studies, challenging organic chemists to develop efficient synthetic routes . Recent computational studies on its biosynthesis have revealed that the oxidative desaturation step in the pathway to related compounds like Brevione J is catalyzed by the nonheme iron dioxygenase enzyme BrvJ . This enzyme utilizes O₂ and α-ketoglutarate to initiate a hydrogen atom abstraction, which is the rate-determining step in the formation of the brevione skeleton . This compound is intended for research applications only, specifically in the areas of natural product synthesis, the study of allelopathic mechanisms, and the exploration of novel, environmentally benign herbicide leads .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O4 B1248789 Brevione B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

(2S,4'aR,4'bR,8'aR,10'aR)-1',1',4'a,6,7,7',8'a-heptamethylspiro[3H-furo[3,2-c]pyran-2,8'-4,4b,5,9,10,10a-hexahydro-3H-phenanthrene]-2',4-dione

InChI

InChI=1S/C27H36O4/c1-15-8-9-20-25(6)12-11-21(28)24(4,5)19(25)10-13-26(20,7)27(15)14-18-22(31-27)16(2)17(3)30-23(18)29/h8,19-20H,9-14H2,1-7H3/t19-,20+,25-,26+,27-/m0/s1

InChI Key

BYXZSSYEJYOJRF-YJHFSHLRSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@]3(CCC(=O)C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=C(OC5=O)C)C)C)(C)C)C

Canonical SMILES

CC1=CCC2C3(CCC(=O)C(C3CCC2(C14CC5=C(O4)C(=C(OC5=O)C)C)C)(C)C)C

Synonyms

brevione B

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation in Research Context

Stereochemical Assignment Methodologies

In the study of breviane spiroditerpenoids, ECD has been a key tool. While the absolute configuration of Brevione B was ultimately confirmed through total synthesis, acs.org the application of ECD is standard for this class of compounds. For instance, the absolute configuration of the related compound Brevione O was confidently assigned by comparing its experimental ECD spectrum to that of Brevione J. nih.govmdpi.com The nearly identical spectra indicated that they possess the same absolute stereochemistry at their corresponding chiral centers. mdpi.com This comparative approach is a common strategy, where the ECD spectrum of a new compound is cross-referenced with that of a structurally similar compound whose absolute configuration is known. ull.es The assignment is further strengthened by comparing the experimental spectrum to spectra calculated for possible stereoisomers using time-dependent density functional theory (TDDFT). beilstein-journals.org

Table 1: Principles of ECD Spectroscopy in Stereochemical Assignment
PrincipleDescriptionApplication to Breviane-type Compounds
Chiroptical ResponseMeasures the differential absorption of left and right circularly polarized light by chiral molecules containing chromophores. ull.esencyclopedia.pubThe complex polycyclic structure of this compound and its congeners contains chromophores that produce a distinct ECD spectrum.
Exciton Chirality MethodA non-empirical method where the sign of the ECD couplet from interacting chromophores directly relates to their spatial orientation (chirality). ull.esApplicable to brevianes with multiple chromophores, allowing for the determination of absolute configuration without relying on empirical rules.
Comparative AnalysisThe ECD spectrum of an unknown compound is compared with that of a known, structurally related compound. mdpi.comThe absolute configuration of Brevione O was determined by comparing its ECD spectrum to that of Brevione J. mdpi.com
Computational CalculationExperimental ECD spectra are compared with theoretical spectra calculated for all possible stereoisomers. beilstein-journals.orgThis method provides robust confirmation of the absolute configuration assigned through other means.

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information on both relative and absolute stereochemistry. thieme-connect.denih.gov The technique involves diffracting X-rays off a single crystal of the compound, which yields an electron density map from which the precise position of each atom can be determined. nih.gov

For the breviane family, X-ray crystallography has been instrumental in solidifying stereochemical assignments. While a single-crystal X-ray structure for this compound itself has not been reported in the surveyed literature, the structure of closely related derivatives has been confirmed using this method. For example, the absolute configuration of Brevione H was unequivocally established through X-ray crystallographic analysis of its S-MTPA ester derivative. acs.org Similarly, the structures of other co-isolated or related fungal metabolites have been confirmed by X-ray analysis, providing reliable stereochemical reference points for the entire family of compounds. nih.govrsc.org The determination of the absolute configuration via X-ray diffraction is often achieved through the analysis of anomalous dispersion, particularly if a heavier atom is present in the structure. thieme-connect.de The established crystal structure of a related compound provides a solid foundation for confirming the stereochemistry of others, like this compound, through chemical correlation or comparison of spectroscopic data.

Table 2: Role of X-ray Crystallography in the Breviane Context
Technique AspectDescriptionRelevance to this compound
PrincipleProvides a direct, three-dimensional map of electron density in a molecule by analyzing X-ray diffraction from a single crystal. nih.govIt is the gold standard for structural determination, capable of resolving all stereochemical questions.
Relative ConfigurationRoutinely establishes the relative orientation of all atoms and stereocenters within the molecule. thieme-connect.deThe relative stereochemistry of the breviane skeleton was initially proposed by NMR and later confirmed in derivatives by X-ray. acs.orgacs.org
Absolute ConfigurationCan determine the absolute configuration, often by measuring anomalous dispersion effects from heavier atoms. thieme-connect.deThe absolute configuration of Brevione H was confirmed by X-ray analysis of a derivative, providing an anchor point for the series. acs.org
Application StatusRequires a suitable single crystal of the compound or a derivative. thieme-connect.deA crystal structure for this compound is not reported, but structures of related brevianes provide definitive stereochemical information for the class. acs.org

Biosynthetic Pathways and Enzymology of Breviones

Proposed Mixed Biogenetic Origin: Diterpenoid and Polyketide Subunits

Breviones are classified as meroterpenoids, indicating their mixed biogenetic origin from both terpenoid and polyketide precursors. researchgate.netresearchgate.net The core structure of breviones, known as the breviane skeleton, features a tricyclic diterpenoid unit derived from the mevalonic acid pathway. researchgate.net This diterpenic core is notably joined to a side chain that originates from the polyketide biosynthetic pathway. researchgate.net

The biosynthesis of these complex fungal metabolites involves the convergence of simple precursors, such as the C2 unit acetyl-CoA for the polyketide portion and a linear isoprenoid for the terpenoid part. researchgate.net Specifically, the formation of breviane spiroditerpenoids utilizes geranylgeranyl pyrophosphate (GGPP) as the diterpene precursor and a pyrone moiety derived from three molecules of acetyl-CoA. researchgate.net This fusion of two major metabolic pathways is a hallmark of the brevione family and contributes to their structural diversity and complexity.

Elucidation of Brevione Biosynthetic Gene Clusters (e.g., in Penicillium bialowiezense)

Significant progress in understanding brevione biosynthesis came from the identification and characterization of the biosynthetic gene cluster (BGC) in the fungus Penicillium bialowiezense CBS 227.28. researchgate.netnih.govresearchgate.net Researchers have revealed that the gene cluster responsible for producing brevione E encodes a total of 15 proteins. nih.govresearchgate.netresearchgate.net This cluster, often referred to as the 'brv' cluster, contains all the necessary genetic information for the synthesis of the brevione scaffold.

The elucidated BGC includes genes for seven enzymes (BrvA–C and BrvE–H) that are shared with the biosynthetic pathway of a related compound, setosusin (B573878). nih.govresearchgate.netresearchgate.net These shared enzymes are responsible for the assembly of the crucial intermediate, Brevione B, which stands at a branch point between the two pathways. nih.govresearchgate.net The identification of this gene cluster has been instrumental in enabling the detailed enzymatic studies required to piece together the step-by-step construction of this compound and its subsequent conversion to other downstream breviones. researchgate.netnih.gov

Enzymatic Transformations Leading to this compound

The assembly of this compound is a multi-step process catalyzed by a cascade of dedicated enzymes encoded within the 'brv' gene cluster. The sequence begins with the formation of the polyketide unit, followed by its linkage to the diterpenoid precursor, and a series of cyclization and oxidation reactions.

The biosynthetic journey to this compound initiates with the action of a non-reducing polyketide synthase (NR-PKS).

BrvA : This NR-PKS catalyzes the formation of 5-methyl triacetic acid lactone (5-methyl-TAL), which serves as the polyketide-derived starter unit. nih.govresearchgate.netresearchgate.net

BrvC : Concurrently, the geranylgeranyl pyrophosphate (GGPP) synthase, BrvC, produces GGPP, the diterpenoid building block. nih.govresearchgate.netresearchgate.net

BrvB : A prenyltransferase, BrvB, then facilitates the crucial C-C bond formation, linking the 5-methyl-TAL with GGPP through geranylgeranylation. researchgate.netresearchgate.netresearchgate.net

Following the fusion of the two subunits, the linear precursor undergoes a series of intricate cyclizations and modifications.

BrvE : A flavin-dependent monooxygenase, BrvE, first catalyzes the epoxidation of an olefin within the geranylgeranyl moiety. researchgate.net

BrvF : The resulting epoxide is then cyclized by the terpene cyclase BrvF, which begins to shape the polycyclic core of the molecule. researchgate.netresearchgate.net

BrvH : The key spiro-ring formation, a defining feature of the breviane skeleton, is catalyzed by the cytochrome P450 enzyme BrvH. nih.govresearchgate.netresearchgate.net

The final step in the formation of the central intermediate, this compound, is an oxidation reaction.

BrvG : This transformation is catalyzed by BrvG, a short-chain dehydrogenase, which acts on the product of the BrvH-catalyzed reaction to yield this compound. nih.govresearchgate.netresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme Class Function
BrvA Non-Reducing Polyketide Synthase (NR-PKS) Catalyzes the formation of 5-methyl triacetic acid lactone (5-methyl-TAL). nih.govresearchgate.netresearchgate.net
BrvC Geranylgeranyl Pyrophosphate (GGPP) Synthase Synthesizes the diterpenoid precursor, GGPP. nih.govresearchgate.netresearchgate.net
BrvB Prenyltransferase Mediates the geranylgeranylation of 5-methyl-TAL with GGPP. researchgate.netresearchgate.netresearchgate.net
BrvE Flavin-dependent Monooxygenase Catalyzes epoxidation of the olefin. researchgate.net
BrvF Terpene Cyclase Cyclizes the epoxidized intermediate. researchgate.netresearchgate.net
BrvH Cytochrome P450 Enzyme Catalyzes the characteristic spiro ring formation. nih.govresearchgate.netresearchgate.net
BrvG Short-Chain Dehydrogenase Performs the final oxidation to yield this compound. nih.govresearchgate.netresearchgate.net

Enzymatic Conversion of this compound to Downstream Breviones

This compound is a pivotal metabolic intermediate that can be channeled into different biosynthetic pathways to generate a variety of other brevione compounds. researchgate.net A key enzyme in this branching is BrvJ, a non-heme iron and α-ketoglutarate-dependent (Fe/2OG) dioxygenase. nih.govresearchgate.netnih.gov

The enzyme BrvJ catalyzes the C1-C2 desaturation of this compound to produce Brevione A. d-nb.infonih.gov Subsequently, BrvJ is also responsible for a fascinating skeletal rearrangement that converts Brevione A into Brevione C, which involves the expansion of a six-membered ring into a seven-membered cycloheptenone ring. researchgate.netresearchgate.netnih.gov This transformation is a critical step in the biosynthesis of Brevione E. researchgate.net

Interestingly, BrvJ is highly homologous to another enzyme, SetK, from the setosusin biosynthetic pathway. nih.gov SetK also uses this compound as its substrate but performs a simple hydroxylation reaction instead of the complex rearrangement catalyzed by BrvJ. nih.govnih.gov This enzymatic divergence represents a key mechanism by which fungi can diversify their natural product output from a common precursor.

Further downstream, other enzymes modify the brevione core. For instance, the conversion to Brevione E involves multiple additional steps. After the formation of Brevione C, two P450 enzymes, BrvD and BrvI, catalyze several oxidative reactions to create Brevione H. researchgate.net Subsequent hydrolysis by BrvN, decarboxylation by BrvO, and O-acetylation by BrvL complete the pathway to Brevione E. researchgate.net Computational studies have also explored the mechanism by which BrvJ catalyzes the conversion of this compound into Brevione J through oxidative desaturation and ring-expansion. researchgate.netd-nb.info

Nonheme Iron and 2-Oxoglutarate Dependent Dioxygenase Catalysis (e.g., BrvJ, SetK)

Nonheme iron and 2-oxoglutarate (2-OG) dependent dioxygenases are a versatile class of enzymes that utilize a ferrous iron cofactor and 2-oxoglutarate to activate molecular oxygen for a wide range of oxidative reactions. mdpi.com In the biosynthesis of breviones, these enzymes play a pivotal role in key structural modifications. Two such enzymes, BrvJ and SetK, have been identified as crucial catalysts that act on the common intermediate, this compound. nih.govnih.gov

BrvJ is a key enzyme in the biosynthetic pathway leading to brevione E. It is a multifunctional catalyst that performs several sequential oxidative reactions. nih.govacs.org In contrast, SetK, which is highly homologous to BrvJ and also utilizes this compound as its substrate, catalyzes a simple hydroxylation reaction in the biosynthesis of setosusin. nih.govnih.gov This functional divergence, despite their sequence similarity and shared substrate, highlights the subtle yet critical differences in their active sites that dictate the reaction outcome. nih.gov The catalytic activity of these enzymes is dependent on the presence of ferrous iron (Fe(II)) and 2-oxoglutarate as co-substrates. mdpi.com

EnzymeSubstratePrimary Product(s)Function in Biosynthesis
BrvJ This compoundBrevione A, Brevione CCatalyzes desaturation and ring expansion
SetK This compoundC1-hydroxylated this compoundCatalyzes hydroxylation for setosusin pathway

Oxidative Desaturation Mechanisms (e.g., C1-C2 desaturation)

One of the key reactions catalyzed by the nonheme iron dioxygenase BrvJ is the oxidative desaturation of this compound at the C1-C2 position to form brevione A. researchgate.netnih.govd-nb.info This reaction is a critical step in the biosynthetic pathway of brevione J. researchgate.netnih.gov The mechanism of this desaturation is thought to involve the abstraction of a hydrogen atom from the substrate by a high-valent iron-oxo species, which is generated in the active site of the enzyme. researchgate.netnih.gov

Computational studies using density functional theory (DFT) have suggested that the rate-determining step for this desaturation is a hydrogen atom abstraction. researchgate.netnih.gov Interestingly, these studies also indicate that the barriers for the alternative hydroxylation reaction (OH rebound) are energetically high. This is attributed to specific stereochemical interactions and the positioning of the substrate within the enzyme's active site, which ultimately favors the desaturation pathway. researchgate.netnih.gov The enzyme's structure, particularly residues like Phe159, Ala227, and Leu238 in BrvJ, plays a crucial role in orienting the substrate for efficient desaturation over hydroxylation. d-nb.info

Oxidative Ring Expansion Reactions (e.g., 6-to-7 ring expansion)

Following the initial desaturation, BrvJ is also implicated in the subsequent oxidative ring expansion of the six-membered ring in a proposed intermediate, brevione A, to form the seven-membered cycloheptenone ring of brevione C. nih.govacs.orgresearchgate.net This transformation is a remarkable example of the catalytic versatility of nonheme iron dioxygenases. The precise mechanism of this ring expansion is still a subject of investigation, but it is believed to proceed through a radical-based mechanism. researchgate.net

Heterologous expression experiments have confirmed the vital role of BrvJ in the conversion of this compound to brevione C, with brevione A as a likely intermediate. nih.govacs.org Isotope labeling studies have indicated that the ring expansion occurs at C18. nih.govresearchgate.netresearchgate.net One proposed mechanism involves the abstraction of a hydrogen atom from C18, leading to a radical intermediate that rearranges to expand the ring. researchgate.net Computational studies are ongoing to elucidate whether this subsequent oxidative ring expansion is catalyzed by the same BrvJ enzyme or requires a separate catalytic cycle. researchgate.netnih.govresearcher.life

Cyclopropanation Processes in Brevione Biosynthesis

In addition to desaturation and ring expansion, some nonheme iron enzymes in related pathways can catalyze cyclopropanation reactions. nih.govacs.orgresearchgate.net While the primary pathway from this compound to brevione E does not involve cyclopropanation, the enzyme BrvJ has been shown under in vitro conditions to catalyze a cyclopropanation reaction to form brevione W. nih.govacs.org This suggests that the enzyme has the latent capability to form a cyclopropyl (B3062369) ring, a strained three-membered ring that is a pharmacophore in several natural products. nih.govresearchgate.net

The proposed mechanism for this BrvJ-catalyzed cyclopropanation is thought to be initiated by hydrogen atom abstraction, leading to a substrate radical that then attacks a carbonyl group to form the cyclopropyl ring. nih.gov The ability of a single enzyme, BrvJ, to catalyze desaturation, ring expansion, and cyclopropanation highlights the remarkable catalytic promiscuity and efficiency of these enzymes in generating molecular diversity. nih.gov

Computational Chemistry Approaches in Biosynthetic Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms of enzymes involved in brevione biosynthesis. Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations provide insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are used to model the dynamic behavior of enzymes and their interactions with substrates over time. researchgate.netnih.govbiorxiv.org For the brevione biosynthetic enzyme BrvJ, MD simulations have been employed to investigate how the substrate, this compound, binds within the active site. d-nb.info These simulations have shown that the substrate can be mobile within the enzyme's binding pocket and can adopt specific conformations that are crucial for catalysis. d-nb.info

For instance, MD simulations revealed that the cycloester moiety of this compound can form a hydrogen bonding interaction with an arginine residue (Arg187) in the active site of BrvJ. d-nb.info This interaction helps to position the substrate correctly for the subsequent chemical reactions. d-nb.info By simulating the enzyme-substrate complex, researchers can gain a better understanding of the key residues that influence substrate binding and, consequently, the selectivity of the reaction (e.g., desaturation versus hydroxylation). researchgate.netnih.govd-nb.info

Density Functional Theory Calculations of Reaction Pathways and Transition States

Density functional theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and to model chemical reactions. researchgate.netnih.govnih.gov In the study of brevione biosynthesis, DFT calculations have been instrumental in elucidating the reaction mechanisms of the nonheme iron dioxygenase BrvJ. researchgate.netnih.govresearcher.life

DFT studies have been used to calculate the free energy profiles for both the hydroxylation and desaturation of this compound. researchgate.netnih.gov These calculations have shown that the rate-determining step in both processes is a hydrogen atom abstraction. researchgate.netnih.govresearcher.life Furthermore, DFT has helped to explain why desaturation is the preferred pathway for BrvJ with this compound as the substrate. The calculations revealed high energy barriers for the alternative OH rebound step that would lead to hydroxylation, consistent with experimental observations. researchgate.netnih.gov By modeling the transition states of these reactions, DFT provides a detailed picture of the electronic and structural changes that occur during catalysis. researchgate.netnih.gov

Computational MethodApplication in Brevione Biosynthesis ResearchKey Insights Gained
Molecular Dynamics (MD) Simulating the binding of this compound in the active site of BrvJ.Revealed key enzyme-substrate interactions and the dynamic nature of substrate positioning. d-nb.info
Density Functional Theory (DFT) Calculating reaction energy profiles for desaturation and hydroxylation.Determined the rate-limiting steps and explained the preference for desaturation over hydroxylation. researchgate.netnih.gov

Chemical Synthesis and Structural Modification Strategies

Total Synthesis of Brevione B and Related Breviones

The total synthesis of this compound and its congeners has been a subject of considerable research, culminating in several successful approaches that showcase a variety of strategic disconnections and key chemical transformations. These synthetic endeavors have been crucial in confirming the absolute stereochemistry of the natural product and providing a basis for the synthesis of related compounds.

A pivotal achievement in the synthesis of breviones has been the development of enantiocontrolled routes, ensuring the production of a single, biologically active enantiomer. One notable approach accomplished the enantiocontrolled total syntheses of breviones A, B, and C. nih.gov This strategy commenced from an optically pure Wieland-Miescher ketone derivative, a well-established chiral building block in steroid and terpenoid synthesis. The utilization of this starting material established the initial stereochemical integrity that was propagated through the synthetic sequence. A key transformation in this route was a 7-endo-trig mode of acyl radical cyclization, which was instrumental in constructing a key tricyclic diene intermediate with the desired stereochemistry. nih.gov

The development of such routes is critical as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. By starting with a molecule of known absolute configuration and employing stereoselective reactions, chemists can ensure that the final product possesses the correct stereochemistry found in the natural product.

The construction of the characteristic spiro-fused CDE ring framework of the breviones represents a central synthetic challenge. nih.gov Various methodologies have been developed to forge this sterically congested quaternary carbon center.

One of the seminal approaches involved a highly diastereoselective oxidative coupling of an α-pyrone with a tricyclic diene. nih.gov This key step successfully united the two major fragments of the molecule and established the spirocyclic junction. The efficiency of this coupling was significantly enhanced by the use of a ceric ammonium nitrate (CAN)-Cu(OAc)₂ system, which promoted the reaction to proceed in high yield and with excellent diastereoselectivity. nih.gov

Another innovative strategy employed a palladium-mediated tandem reaction to achieve the spiro-cyclization. nih.gov This process involved an initial coupling reaction followed by a concomitant dehydrative O-alkylation, which directly afforded the spiro-fused framework. The choice of solvent was found to be critical in this transformation, with toluene favoring the desired tandem process. nih.gov These diverse approaches highlight the ingenuity required to construct complex and sterically demanding ring systems.

Key Methodologies for Spiro-Fused Ring ConstructionReagents/ConditionsKey Features
Diastereoselective Oxidative Couplingα-pyrone, tricyclic diene, Ceric Ammonium Nitrate (CAN), Copper(II) AcetateHigh yield and diastereoselectivity in forming the spirocyclic junction.
Palladium-Mediated Tandem ReactionPalladium catalyst (e.g., Pd(PPh₃)₄), TolueneConcurrent coupling and dehydrative O-alkylation to form the spiro framework.

Beyond the enantiocontrolled introduction of the initial chiral centers, the control of multiple subsequent stereogenic centers throughout the carbon skeleton is paramount. The synthesis of the brevione core necessitates the precise establishment of stereochemistry at several positions within the diterpenoid moiety.

In the enantiocontrolled synthesis of breviones A, B, and C, the stereochemistry of the starting Wieland-Miescher ketone derivative served as the foundational stereochemical element. nih.gov Subsequent reactions, including the acyl radical cyclization and the oxidative coupling, were designed to proceed with a high degree of stereocontrol, influenced by the existing stereocenters in the molecule. This substrate-controlled diastereoselectivity is a common and powerful strategy in the synthesis of complex natural products. The rigid, polycyclic nature of the intermediates often directs the approach of reagents to a specific face of the molecule, thereby ensuring the formation of the desired stereoisomer.

Synthesis of this compound Derivatives and Analogues for Research

With viable synthetic routes to the brevione core established, the focus can shift towards the preparation of derivatives and analogues. This allows for the exploration of structure-activity relationships (SAR), providing insights into the pharmacophore of the molecule and potentially leading to the development of compounds with improved biological profiles.

The diterpenic moiety of this compound, with its rigid, polycyclic structure, provides a scaffold that can be systematically modified. The synthesis of analogues with alterations in this part of the molecule can help to elucidate the role of the diterpenoid core in the compound's biological activity. While specific examples of this compound diterpenic moiety analogues are not extensively detailed in the literature, the principles of their synthesis would follow from the established total synthesis routes.

For instance, by utilizing different chiral starting materials or by introducing modifications at various stages of the synthesis, analogues with altered stereochemistry or substitution patterns on the A, B, and C rings could be prepared. The flexibility of the synthetic routes allows for the introduction of diverse functional groups, which could modulate the lipophilicity, polarity, and steric bulk of the diterpenoid portion of the molecule.

Scaffold hopping, a strategy where the core structure of a known active compound is replaced by a different, often isosteric, scaffold, could be employed to generate novel brevione analogues. The goal is to retain the key binding interactions of the original molecule while improving properties such as synthetic accessibility, metabolic stability, or patentability. The synthesis of such modified scaffolds would necessitate the development of new synthetic routes, leveraging a broad range of modern synthetic methodologies to construct the desired molecular frameworks.

Novel Synthetic Methodologies Applicable to this compound Architecture

The complex and topologically intricate architecture of this compound and related brevianamide alkaloids has spurred the development of innovative and elegant synthetic strategies. Researchers have moved beyond classical methods to explore biomimetic pathways, chemoenzymatic approaches, and powerful cycloaddition reactions to efficiently construct the characteristic bicyclo[2.2.2]diazaoctane and spiro-fused ring systems. These novel methodologies not only provide access to these natural products but also offer platforms for the synthesis of diverse analogues for further investigation.

Biomimetic Diels-Alder Reactions

A cornerstone of modern synthetic approaches to the brevianamide family, including formal syntheses of this compound (also known as brevianamide B), is the application of a bio-inspired intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]diazaoctane ring system. ed.ac.uknih.gov This strategy mimics the proposed biosynthetic pathway for these alkaloids.

In a total synthesis of (±)-brevianamide B, the Williams group utilized an azadiene intermediate that, upon heating, underwent an intramolecular [4+2] cycloaddition. nih.gov However, a significant challenge in this approach is controlling the diastereoselectivity. The reaction often yields a mixture of diastereomers, with the undesired isomer sometimes predominating. ed.ac.uknih.gov For instance, one biomimetic approach reported a 2:1 mixture of diastereomers, where the major product was not the one leading to the natural product. nih.gov

More recent investigations have focused on refining this key reaction. A unified total synthesis of all known bicyclo[2.2.2]diazaoctane brevianamides was developed based on a modified biosynthetic proposal featuring a late-stage, substrate-controlled, anti-diastereoselective Diels-Alder reaction. rsc.org This strategy contrasts with earlier proposals and highlights how synthetic experimentation can refine biosynthetic understanding. rsc.org Furthermore, intermolecular Diels-Alder cycloadditions have been developed to provide rapid access to the bicyclo[2.2.2]diazaoctane core, leading to formal syntheses of brevianamide B in 12 steps from proline methyl ester. nih.gov

Chemoenzymatic and Engineered Biosynthetic Pathways

A highly innovative approach combines the power of synthetic biology with chemical synthesis. Researchers have successfully engineered a biosynthetic pathway in Escherichia coli to produce key precursors to brevianamides A and B. acs.org This de novo pathway consists of six enzymes sourced from different organisms, demonstrating a significant feat in metabolic engineering. acs.org

The engineered E. coli strain was capable of producing (-)-dehydrobrevianamide E. acs.org This intermediate was then subjected to a lithium hydroxide-mediated rearrangement cascade, a chemical step, to yield (+)-brevianamides A and B in a combined 70% yield and a high diastereomeric ratio of 94:6. acs.org This chemoenzymatic method provides a more sustainable and efficient route to these complex molecules, avoiding many of the challenges of traditional total synthesis. The productivity of the engineered strain was further improved by enhancing NADPH pools, increasing the titer of the key precursor to 20.6 mg/L. acs.org The use of enzymes, such as 4-dimethylallyltryptophan synthase, in the chemoenzymatic synthesis of various prenylated indole derivatives showcases the potential of this strategy for generating structural diversity. nih.gov

Oxidative Coupling Strategies

For the synthesis of the broader family of brevione natural products, including breviones A, B, and C, a key challenge is the construction of the characteristic spiro-fused CDE ring framework. tandfonline.com A novel and effective methodology developed to address this is a highly diastereoselective oxidative coupling reaction. nih.gov

In the enantiocontrolled total syntheses of breviones A, B, and C, this key step involves the coupling of an α-pyrone with a tricyclic diene. nih.govjst.go.jp The reaction is mediated by ceric ammonium nitrate (CAN) and proceeds with high efficiency. For example, the oxidative coupling of a specific 1,3-diene and an α-pyrone using CAN in a mixture of [bmin]BF4/CH2Cl2 gave this compound in an excellent 99% yield as a single product. jst.go.jp This methodology provides a powerful tool for constructing the dense core of the brevione family.

Radical Cyclizations

Radical cyclizations have also been employed as a key strategy in the enantioselective synthesis of breviones. Specifically, a highly regioselective 7-endo-trig mode of acyl radical cyclization was used to assemble the seven-membered A-ring of brevione C from an aldehyde precursor derived from the optically active Wieland-Miescher ketone. jst.go.jp This approach demonstrates the utility of radical chemistry in forming challenging medium-sized rings within complex molecular scaffolds. nih.gov

Domino Reactions and Rearrangements

Inspired by biosynthetic pathways, a late-stage domino sequence involving a semi-pinacol rearrangement has been elegantly applied to the total synthesis of brevianamides A and B. researchgate.net This biomimetic approach accounts for the stereospecific formation of a key azadiene intermediate from a pentacyclic precursor. researchgate.net The enzyme responsible for a related stereoselective semipinacol rearrangement in the biosynthesis of other fungal-derived alkaloids has been identified, lending support to the feasibility of such transformations in nature and in the lab. sdu.edu.cn

The table below summarizes the key features of these novel synthetic methodologies.

MethodologyKey Reaction TypeTarget Core StructureReagents/ConditionsKey AdvantagesRef.
Biomimetic Diels-Alder Intramolecular [4+2] CycloadditionBicyclo[2.2.2]diazaoctaneThermal or Base-mediated (e.g., aq. KOH)Biomimetic; Convergent ed.ac.uknih.govrsc.org
Engineered Biosynthesis Enzymatic synthesis + Chemical RearrangementBicyclo[2.2.2]diazaoctaneEngineered E. coli strain; LiOHSustainable; High Diastereoselectivity acs.org
Oxidative Coupling Diene-pyrone couplingSpiro-fused ringsCeric Ammonium Nitrate (CAN)High Yield and Diastereoselectivity nih.govjst.go.jp
Radical Cyclization 7-endo-trig acyl radical cyclizationSeven-membered A-ringNot specifiedFormation of medium-sized rings jst.go.jp
Domino Rearrangement Semi-pinacol rearrangementBicyclo[2.2.2]diazaoctaneNot specifiedBiomimetic; Stereospecific researchgate.net

Investigation of Biological Activities and Molecular Interactions Non Clinical Focus

Allelopathic Activity and Phytotoxic Effects

Brevione B, a diterpene/polyketide hybrid natural product, exhibits notable allelopathic and phytotoxic properties. jst.go.jp These characteristics position it as a potential lead compound for the development of new agrochemicals. acs.orgscispace.com

The phytotoxic activity of this compound and its analogs has been primarily assessed using the etiolated wheat coleoptiles bioassay. acs.orgcabidigitallibrary.orgresearchgate.net This established model provides a reliable method for evaluating the plant growth regulatory effects of chemical compounds. In this assay, the elongation of wheat coleoptiles is measured after exposure to the test substance.

This compound has demonstrated inhibitory effects on the growth of etiolated wheat coleoptiles. acs.orgresearchgate.netresearchgate.net Specifically, at a concentration of 10⁻³ M, this compound caused a 40% inhibition of growth. researchgate.netresearchgate.net In comparison, other related compounds, Brevione C and Brevione E, exhibited even stronger activity, with Brevione C causing 80% inhibition and Brevione E causing 100% inhibition at a concentration of 10⁻⁴ M. acs.orgresearchgate.netresearchgate.net These bioassays are crucial for the initial screening and characterization of the biological activity of compounds like this compound. cabidigitallibrary.orgnih.govbeilstein-journals.org

Table 1: Inhibitory Activity of Breviones on Etiolated Wheat Coleoptile Growth

Compound Concentration (M) Growth Inhibition (%)
This compound 10⁻³ 40
Brevione C 10⁻⁴ 80
Brevione E 10⁻⁴ 100

Data sourced from multiple studies. acs.orgresearchgate.netresearchgate.net

Research has extended beyond wheat to investigate the specificity of breviane-related compounds on other plant species. Studies have been conducted on commercial dicots such as lettuce and cress, as well as monocot weeds like Echinochloa crus-galli and Lolium rigidum. researchgate.net The findings from these seedling bioassays indicate that certain derivatives of the diterpenic moiety of brevianes show selective phytotoxicity. researchgate.net This selectivity is particularly pronounced towards E. crus-galli when compared to L. rigidum, suggesting potential for the development of targeted herbicides. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs relates to their biological activity. cabidigitallibrary.orgnih.govmdpi.com These studies involve synthesizing and testing various derivatives to identify key structural features responsible for their phytotoxic effects. cabidigitallibrary.orgnih.gov

Through SAR studies, researchers aim to identify the pharmacophore of this compound – the essential three-dimensional arrangement of atoms or functional groups required for its biological activity. While the entire breviane skeleton contributes to its activity, specific functionalities are key. cabidigitallibrary.org For example, the strained three-membered cyclopropyl (B3062369) group is a known pharmacophore in several natural products, and similar structural features in brevianes are of interest. acs.org The identification of these active sites is crucial for designing more potent and selective analogs.

Exploration of Molecular and Cellular Interaction Mechanisms

Understanding the molecular and cellular mechanisms by which this compound exerts its effects is an ongoing area of research. Computational studies have begun to explore the interactions of this compound with biological targets. For instance, molecular docking studies have investigated the binding of this compound to viral proteins, suggesting a potential for broader biological activities beyond phytotoxicity. nih.gov

The biosynthesis of breviones involves a series of enzymatic reactions. The enzyme BrvJ, a nonheme iron and α-ketoglutarate-dependent dioxygenase, plays a critical role in the biosynthetic pathway, catalyzing the C1-C2 desaturation of this compound. nih.govresearchgate.net This enzyme is also involved in the conversion of this compound to Brevione C. acs.orgresearchgate.net Interestingly, BrvJ is homologous to another enzyme, SetK, which hydroxylates the same substrate, this compound, at the C1 position. researchgate.netnih.gov The study of these enzymes and their specific actions on the this compound scaffold provides insights into how nature diversifies these complex molecules and their biological functions. nih.gov Further investigation into how this compound interacts with cellular components, such as proteins with free thiol groups of cysteine, may reveal the precise mechanisms underlying its biological activities. mdpi.com

Studies on Enzyme Inhibition (e.g., Glucose-Regulatory Enzymes)

The investigation into the biological activities of this compound has included its potential to act as an enzyme inhibitor, a common characteristic among various fungal metabolites. realtimelab.com Research in this area has utilized computational methods to predict interactions with key enzymes, particularly those involved in glucose regulation.

An in silico, or computer-based, study explored the potential of metabolites from deep-sea fungi, including this compound, to inhibit enzymes critical to glucose metabolism. researchgate.net This type of research uses molecular docking simulations to predict the binding affinity between a compound (ligand) and a target enzyme (protein). The binding energy, calculated in kcal/mol, indicates the strength of the interaction; a more negative value suggests a stronger and more stable binding. In this virtual screening, this compound was identified as a compound with notable binding energy when docked with specific glucose-regulatory enzymes. researchgate.net

Enzyme TargetBinding Energy (kcal/mol) of this compoundReference
α-glucosidase-8.6 researchgate.net

The inhibition of enzymes like α-glucosidase is a therapeutic strategy for managing blood glucose levels, as it can delay carbohydrate absorption in the digestive tract. mdpi.com While the in silico results suggest this compound may have potential in this area, these findings are predictive and require validation through further experimental and pharmacological studies. researchgate.net

In other research, breviane spiroditerpenoids isolated from the marine-derived fungus Penicillium sp. TJ403-1 were assessed for their ability to inhibit isocitrate dehydrogenase 1 (IDH1), an enzyme linked to certain human cancers. However, none of the tested compounds, which were close structural relatives of this compound, showed inhibitory activity at the concentration of 20 μM. mdpi.com

Investigation of Other Reported Biological Activities (e.g., Anti-HIV, Cytotoxicity in Cell Lines, Neurotoxic Inhibitory Effects) in Research Models

The breviane spiroditerpenoid class, to which this compound belongs, has been noted for a range of intriguing biological activities in various research models, including anti-HIV, cytotoxic, and neurotoxic inhibitory effects. researchgate.netkopri.re.kr

Cytotoxicity in Cell Lines

While specific cytotoxic data for this compound is limited, studies on closely related breviane compounds provide insight into the potential activity of this structural skeleton. In one study, Brevione I, isolated from Penicillium sp. TJ403-1, demonstrated significant cytotoxic activity against several human tumor cell lines, including acute leukemia (HL-60), lung cancer (A-549), and liver cancer (HEP3B) cells. mdpi.com Notably, it showed no cytotoxic effect against the non-cancerous human normal colonic epithelial cell line, NCM460. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a substance needed to inhibit a biological process by 50%, were determined for these cell lines. mdpi.com

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Brevione IHL-60Acute Leukemia4.92 ± 0.65 mdpi.com
A-549Lung Cancer8.60 ± 1.36
HEP3BLiver Cancer5.50 ± 0.67

Furthermore, other related compounds, Brevione A and Brevione J, have also been reported to possess cytotoxic properties against MCF-7 breast cancer cells. rsc.org

Anti-HIV and Other Antiviral Research

The breviane family of spiroditerpenoids has been reported to exhibit anti-human immunodeficiency virus (HIV) activity. researchgate.netkopri.re.kr The search for novel anti-HIV agents from natural sources is driven by the continuous need for new therapeutic options due to viral mutation and drug resistance. koreascience.krsci-hub.se In addition to the general reports on the anti-HIV potential of the class, this compound was included in a computational screening study against viral proteins of the Ebola and Marburg viruses. nih.gov In this in silico analysis, this compound showed a high binding affinity of -10.9 kcal/mol with the matrix protein VP40 from the Ebola virus, suggesting a potential interaction that warrants further investigation. nih.gov

Allelopathic and Neurotoxic Inhibitory Effects

Breviones were first identified as potential allelopathic agents, meaning they can influence the growth of other organisms, particularly plants. tandfonline.comacs.org In a bioassay using etiolated wheat coleoptiles, this compound was shown to inhibit growth by 40% at a concentration of 10⁻³ M. acs.orgresearchgate.net This suggests potential as a lead compound for developing new agrochemicals. acs.org Additionally, the breviane class of compounds has been associated with inhibitory effects on Aβ aggregate-induced neurotoxicity in research models, pointing to another area of potential biological significance. researchgate.netkopri.re.kr

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies in Brevione B Biosynthesis Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized the study of natural product biosynthesis, and this compound is no exception. These high-throughput approaches provide a holistic view of the biological processes governing the production of this complex molecule. mdpi.comfrontiersin.org

Genomics and Proteomics for Enzyme Discovery:

Genomic and proteomic studies are instrumental in identifying and characterizing the enzymes involved in the this compound biosynthetic pathway. mdpi.comnih.govwikipedia.org By sequencing the genome of producing organisms like Penicillium brevicompactum and Penicillium bialowiezense, researchers can pinpoint the biosynthetic gene cluster (BGC) responsible for brevione production. researchgate.netnih.gov This genomic information, combined with proteomic analysis, allows for the identification of specific enzymes such as polyketide synthases (PKS), prenyltransferases, and oxidoreductases that construct the brevione scaffold. researchgate.netmdpi.comacs.org For instance, research has identified the nonreducing polyketide synthase BrvA, the prenyltransferase BrvB, and the GGPP synthase BrvC as key players in the initial stages of biosynthesis. researchgate.netacs.org Subsequent steps are catalyzed by a flavin-dependent monooxygenase (BrvE), a terpene cyclase (BrvF), a P450 enzyme (BrvH), and a short-chain dehydrogenase (BrvG) to yield this compound. acs.org

The integration of these omics technologies enables a more comprehensive understanding of the enzymatic machinery, paving the way for targeted engineering efforts. mdpi.comfrontiersin.org

Strategies for Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

With a clearer picture of the biosynthetic pathway, researchers are now employing sophisticated engineering strategies to enhance the production of this compound and to generate novel analogs through combinatorial biosynthesis.

One successful approach has been the heterologous expression of the brevione biosynthetic genes in a more tractable host organism like Aspergillus oryzae or even Escherichia coli. biorxiv.orgrsc.orgbiorxiv.org This allows for the systematic manipulation of the pathway to overcome low yields from native producers and to facilitate the production of biosynthetic intermediates. biorxiv.orgbiorxiv.orgnih.govnih.gov For example, an engineered E. coli strain was designed to produce precursors to brevianamides A and B, which share a common structural core with breviones. biorxiv.orgbiorxiv.orgnih.govnih.gov

Combinatorial biosynthesis, which involves mixing and matching enzymes from different pathways, holds significant promise for creating structural diversity. biorxiv.org By introducing enzymes from other diterpenoid or polyketide pathways into a this compound-producing system, it is possible to generate novel compounds with potentially enhanced or different biological activities. This approach could lead to the development of new agrochemicals or biotechnological tools. biorxiv.org

Development of Advanced Analytical Techniques for this compound Quantification and Detection

Accurate quantification and sensitive detection of this compound and its derivatives in various research matrices are crucial for both biosynthetic studies and for exploring its applications. Modern analytical techniques are continuously being refined to meet these demands.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), is a cornerstone for the identification and quantification of breviones. nih.govnih.gov These methods provide high sensitivity and selectivity, allowing for the detection of minute quantities of the compound in complex mixtures such as fungal fermentation broths. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (COSY, HMBC, NOESY), remains indispensable for the structural elucidation of new this compound analogs discovered through biosynthetic engineering or isolated from natural sources. researchgate.netnih.govnih.gov

Future developments may include the application of biosensors or immunoassays for rapid, high-throughput screening of this compound production in engineered microbial strains, further accelerating research in this area.

Emerging Applications of this compound Scaffolds in Agrochemical and Biotechnological Research

The unique chemical scaffold of this compound presents a promising starting point for the development of new products in the agrochemical and biotechnological sectors.

Agrochemical Research:

The allelopathic properties of breviones, which inhibit the growth of other plants, suggest their potential as natural herbicides. nih.govjst.go.jp this compound and its derivatives have shown inhibitory activity in etiolated wheat coleoptile assays, making them lead compounds for the development of environmentally benign herbicides. researchgate.net The complex structure of this compound could offer a novel mode of action, which is particularly valuable in combating the rise of herbicide-resistant weeds. The use of scaffold hopping, a computational technique, could aid in designing new insecticidal compounds based on the brevione core. nih.gov

Biotechnological Research:

In biotechnology, the enzymes from the this compound pathway are valuable biocatalysts. Their ability to perform complex chemical transformations with high stereo- and regioselectivity is of great interest for synthetic chemistry. biorxiv.org For instance, the oxidoreductases and cyclases involved in forming the intricate ring systems of this compound could be harnessed to produce other high-value chemicals. Furthermore, the this compound scaffold itself could be explored for its potential in other areas, such as a platform for drug delivery systems or as a molecular probe to study biological processes. researchgate.net

Identification of Research Gaps and Prospective Investigations into this compound Biofunctionality

Despite significant progress, several research gaps remain in our understanding of this compound. Addressing these will open up new avenues for investigation and application.

Key Research Gaps:

Complete Elucidation of the Biosynthetic Pathway: While many key enzymes have been identified, the precise mechanisms and order of all catalytic steps, particularly the later tailoring reactions, are not fully understood. researchgate.netresearchgate.netresearcher.life

Regulatory Networks: The genetic and environmental factors that regulate the expression of the this compound biosynthetic gene cluster are largely unknown. Understanding these regulatory networks is crucial for optimizing production.

Ecological Role: The natural function of this compound for the producing fungus in its native environment is not well-defined. Investigating its role in microbial competition or symbiosis could reveal new biological activities.

Mechanism of Action: For potential applications, a deeper understanding of the molecular targets and mechanisms of action of this compound, for instance, its allelopathic effects, is necessary.

Prospective Investigations:

Future research should focus on:

In-depth enzymatic characterization of the remaining uncharacterized enzymes in the biosynthetic pathway. researchgate.netresearchgate.netresearcher.life

Transcriptomic and metabolomic studies under different growth conditions to unravel the regulatory control of this compound production.

Co-culture experiments with other microorganisms to investigate the ecological role of this compound.

Target identification studies using techniques like affinity chromatography and proteomics to determine the molecular basis of its bioactivity. nih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately identify Brevione B in complex biological matrices?

  • Methodological Answer :

Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy under standardized conditions (e.g., 500 MHz, deuterated solvents) to analyze characteristic peaks for this compound’s functional groups. Cross-validate with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation .

Chromatographic Separation : Employ reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) to isolate this compound from mixtures. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to enhance resolution .

Reference Standards : Compare retention times and spectral data with authenticated this compound standards. Validate purity via ≥95% HPLC area-under-curve thresholds .

Q. What experimental strategies are recommended for initial bioactivity screening of this compound?

  • Methodological Answer :

In Vitro Assays : Design dose-response studies (e.g., 0.1–100 µM concentrations) using cell lines relevant to the target pathology (e.g., cancer, inflammation). Include positive controls (e.g., doxorubicin for cytotoxicity) and measure outcomes via standardized metrics (e.g., IC₅₀ values) .

Reproducibility Checks : Perform triplicate experiments with independent replicates to account for intra-assay variability. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to confirm significance (p < 0.05) .

Negative Controls : Account for solvent effects (e.g., DMSO) and matrix interference by including blank samples in all assays .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity profiles of this compound across studies?

  • Methodological Answer :

Data Triangulation : Re-analyze raw data from conflicting studies using uniform statistical models (e.g., nonlinear regression for dose-response curves). Compare baseline parameters (e.g., cell viability thresholds) .

Purity Validation : Re-test this compound samples from original studies via LC-MS to rule out contaminants or degradation products. Report purity thresholds in all publications .

Contextual Factors : Evaluate differences in experimental conditions (e.g., cell culture media, incubation time) that may influence bioactivity. Conduct meta-analyses to identify confounding variables .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

Reaction Optimization : Apply Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Use response surface methodology to identify ideal conditions .

Byproduct Characterization : Isolate side products via preparative HPLC and elucidate structures via X-ray crystallography or 2D NMR. Modify reaction pathways (e.g., protecting group strategies) to suppress undesired pathways .

Scale-Up Protocols : Validate reproducibility at pilot scales (e.g., 1–10 L batches). Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to maintain consistency .

Q. How can researchers resolve contradictions in this compound’s proposed mechanism of action?

  • Methodological Answer :

Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to identify consensus pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to prioritize targets .

Knockout/Knockdown Models : Validate mechanistic hypotheses using CRISPR-Cas9 gene-edited cell lines. Measure downstream effects (e.g., protein phosphorylation) via Western blot .

Computational Docking : Perform molecular dynamics simulations to assess this compound’s binding affinity for proposed targets (e.g., kinases). Compare with experimental IC₅₀ values to refine models .

Methodological Frameworks for Rigorous Inquiry

  • Study Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s anti-inflammatory effects should define clinical relevance (e.g., cytokine modulation in macrophages) and ethical data-sharing protocols .
  • Literature Reviews : Use PRISMA guidelines for systematic reviews. Include databases (e.g., PubMed, SciFinder), keywords ("this compound AND bioactivity"), and exclusion criteria (e.g., studies without purity validation) .
  • Data Contradiction Analysis : Apply dialectical triangulation by comparing qualitative observations (e.g., microscopy images) with quantitative metrics (e.g., apoptosis rates) to reconcile conflicting results .

Validation and Reporting Standards

Parameter Validation Criteria Reference
Structural Identity≥95% HPLC purity; HR-MS/NMR match to reference
Bioactivity ReproducibilityTriplicate experiments; p < 0.05 significance
Synthetic YieldDoE-optimized; ≥80% yield at pilot scale

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.